molecular formula C19H28N4O B12164851 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12164851
M. Wt: 328.5 g/mol
InChI Key: FAPZRQHQQFNQDV-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound featuring a triazine ring fused with a benzimidazole scaffold. Its structure includes a cycloheptyl group at position 3 and a 2-methoxyethyl substituent at position 1. The compound belongs to the 1,3,5-triazino[1,2-a]benzimidazole class, which has been investigated for dihydrofolate reductase (DHFR) inhibitory activity, a key target in antibacterial and anticancer drug development .

Properties

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

3-cycloheptyl-1-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C19H28N4O/c1-24-13-12-21-14-22(16-8-4-2-3-5-9-16)15-23-18-11-7-6-10-17(18)20-19(21)23/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3

InChI Key

FAPZRQHQQFNQDV-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(CN2C1=NC3=CC=CC=C32)C4CCCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can be achieved through several synthetic routes. One efficient method involves the use of ruthenium-catalyzed reactions. In this process, alcohols and guanylureas are used as starting materials, and the reaction is carried out under mild conditions to form the triazino-benzimidazole core . Another approach involves the nucleophilic substitution reaction of arylglyoxal hydrates with benzimidazole derivatives in the presence of a basic catalyst such as sodium ethoxide . These methods provide a versatile and efficient means of synthesizing the compound with high yields.

Chemical Reactions Analysis

3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sulfide, ammonium acetate, and sodium ethoxide . For example, the reaction with hydrogen sulfide can lead to the formation of mercapto derivatives, while the reaction with ammonium acetate can yield imine derivatives. These reactions are typically carried out under mild conditions and result in the formation of various functionalized products.

Scientific Research Applications

This compound has a wide range of scientific research applications. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Derivatives of triazino-benzimidazole have shown selective cytotoxic activity against certain cancer cell lines, making them promising candidates for cancer therapy . . In the field of organic chemistry, it is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By binding to the active site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cancer cell growth. Additionally, the compound has been found to down-regulate the oncogenic parameter p53 ubiquitination, further contributing to its anticancer effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, tautomerism, and biological activity.

Structural and Substituent Variations
Compound Name Substituents (Position) Molecular Formula Key Properties IC₅₀ (DHFR Inhibition) References
Target Compound 3-Cycloheptyl, 1-(2-methoxyethyl) C₂₂H₂₉N₅O High lipophilicity (logP ~4.5*) Not reported
2-Amino-4,4-dimethyl-3,4-dihydro derivative (4) 4,4-Dimethyl C₁₄H₁₆N₆ Moderate lipophilicity (logP ~3.2) 10.9 µM
1-Benzyl-3-(2-pyridinylmethyl) derivative 1-Benzyl, 3-(pyridin-2-ylmethyl) C₂₂H₂₁N₅ Aromatic substituents (logP ~4.0) Not tested
2-Amino-4-(thiophen-2-yl) derivative (3c) 4-(Thiophen-2-yl) C₁₆H₁₃N₅S Enhanced π-π interactions Not reported

*Estimated based on substituent contributions.

Key Observations :

  • Cycloheptyl vs. Methyl groups in 4 may allow tighter enzyme interactions, as evidenced by its IC₅₀ of 10.9 µM .
  • 2-Methoxyethyl vs.
Tautomerism and Stability

Triazino[1,2-a]benzimidazoles exhibit annular tautomerism, with dominant forms including 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) . For the target compound:

  • The cycloheptyl group likely stabilizes the 3,4-dihydro tautomer (A) due to steric hindrance, as observed in spiro-cyclohexyl analogues .
  • In contrast, compounds with smaller substituents (e.g., methyl in 4 ) may adopt multiple tautomeric forms, influencing their reactivity and biological activity .

Biological Activity

3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS Number: 925572-59-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and comparative efficacy against various targets.

  • Molecular Formula : C19_{19}H28_{28}N4_{4}O
  • Molecular Weight : 328.5 g/mol
  • Structure : The compound features a triazino-benzimidazole core structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has been explored in several studies focusing on its anticancer and antiparasitic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. CDK inhibitors are of particular interest in cancer therapy due to their role in controlling cell proliferation.

  • Mechanism of Action : The compound likely functions by inhibiting specific CDK pathways that are overactive in cancer cells. This inhibition can lead to cell cycle arrest and subsequently induce apoptosis in malignant cells.
  • Efficacy : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to have an IC50_{50} value greater than 100 µM against MCF-7 breast cancer cells and AR-230 chronic myeloid leukemia cells without exhibiting toxicity towards normal fibroblast cells (3T3 and CCL-1) .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against Trichinella spiralis, a nematode responsible for trichinosis.

  • Activity Evaluation : In vitro tests demonstrated that the compound exhibited higher efficiency than conventional treatments such as albendazole at concentrations of 50 µg/mL. The larvicidal effects were recorded at 42.1% and 52.4% after 24 and 48 hours of exposure respectively .
  • Selectivity : Importantly, the compound showed no cytotoxicity against tested human cell lines at effective concentrations for parasitic activity, indicating a favorable therapeutic index .

Comparative Efficacy

To better understand the biological activity of 3-Cycloheptyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole relative to other compounds with similar structures or functions, a comparison table is provided below.

Compound NameTarget ActivityIC50_{50} (µM)Selectivity
JSH-150 CDK9 Inhibition1High
Albendazole AntinematodalN/AModerate
Test Compound (Current) CDK Inhibition / Antiparasitic>100 (cancer) / Effective (parasitic)High

Case Studies

Several case studies have highlighted the compound's potential:

  • In Vitro Study on Cancer Cells : A study reported that treatment with the compound led to significant reductions in cell viability in MCF-7 and AR-230 cell lines while sparing normal fibroblast cells .
  • Antiparasitic Evaluation : Another study focused on the efficacy against Trichinella spiralis, demonstrating superior larvicidal activity compared to standard treatments .

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